molecular formula C7H15N3O3 B1673342 L-Homocitrulline CAS No. 1190-49-4

L-Homocitrulline

Cat. No.: B1673342
CAS No.: 1190-49-4
M. Wt: 189.21 g/mol
InChI Key: XIGSAGMEBXLVJJ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structurally, it resembles L-citrulline but differs by an additional methylene (-CH₂-) group in its side chain, extending the carbon chain between the amino and carbonyl groups . This modification alters its chemical reactivity and metabolic roles. L-Homocitrulline is synthesized via carbamylation of lysine or through transamination reactions and is a key intermediate in urea cycle disorders and lysinuric protein intolerance (LPI) . Elevated levels of this compound are observed in nonalcoholic fatty liver disease (NAFLD), serving as a diagnostic biomarker .

Preparation Methods

L-Homocitrulline can be synthesized from L-lysine monohydrochloride. The process involves treating L-lysine with copper salts under alkaline conditions to protect the α-amino group, followed by formylation of the δ-amino group with carbamide. The copper ion is then removed using sulfides or organic acids to release this compound . This method is environmentally friendly and suitable for industrial production.

Chemical Reactions Analysis

L-Homocitrulline undergoes carbamoylation, a nonenzymatic reaction where lysine residues in the polypeptide chain react with cyanate. Cyanate can be derived from urea or through a reaction catalyzed by the enzyme myeloperoxidase from thiocyanate . This reaction is known as carbamoylation or carbamylation. The major product formed from this reaction is homocitrulline itself.

Scientific Research Applications

Metabolic Disorders

L-Homocitrulline is primarily recognized as a metabolite associated with the urea cycle. Elevated levels of this compound in serum and urine are indicative of several genetic disorders affecting urea metabolism, such as citrullinemia. This condition is characterized by a deficiency in the enzyme argininosuccinate synthetase, leading to an accumulation of ammonia and related metabolites, including this compound .

Case Study: Citrullinemia

  • Findings : In patients with citrullinemia, serum levels of this compound were significantly elevated compared to healthy controls.
  • Implications : Monitoring this compound levels can aid in diagnosing and managing metabolic disorders related to the urea cycle.

Immunology and Autoimmune Diseases

Recent studies have identified this compound as a significant biomarker for autoimmune diseases, particularly rheumatoid arthritis. It has been shown that proteins containing this compound can trigger T-cell activation and autoantibody formation, making it a target for diagnostic antibodies .

Case Study: Rheumatoid Arthritis

  • Findings : Research demonstrated the presence of L-homocitrullinated proteins in the joints of rodent models for rheumatoid arthritis.
  • Implications : The detection of anti-citrullinated protein antibodies (ACPAs) in patients could facilitate early diagnosis and treatment strategies.

Nutritional Biochemistry

This compound is also relevant in nutritional studies, particularly regarding its absorption and metabolism. Studies have shown that it can be absorbed from dietary sources and may play a role in nitrogen metabolism .

Table 1: Absorption Characteristics of this compound

ParameterValue
Absorption RateModerate
InhibitorsL-Lysine, L-Leucine, L-Methionine
Transport MechanismNa+-dependent carrier-mediated
Metabolic FateConverted to cyclic derivatives

Biomarker Potential

This compound has emerged as a potential biomarker for various conditions, including non-alcoholic fatty liver disease (NAFLD). Elevated levels have been associated with metabolic dysregulation in affected individuals .

Case Study: Non-Alcoholic Fatty Liver Disease

  • Findings : A metabolomic profiling study revealed significantly higher levels of this compound in NAFLD patients compared to healthy controls.
  • Implications : This suggests that this compound could serve as a biomarker for diagnosing NAFLD and monitoring disease progression.

Research Methodologies

The methodologies employed in studying this compound include:

  • Metabolomics : Utilized for profiling metabolites in biological samples to understand metabolic pathways.
  • High-Performance Liquid Chromatography (HPLC) : Used for quantifying amino acids including this compound in biological fluids .
  • Animal Models : Rodent models are frequently used to study the metabolism and physiological effects of this compound.

Mechanism of Action

L-Homocitrulline is formed nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate. This process predominantly occurs during uremia and inflammation. The enzyme myeloperoxidase, released from neutrophils, converts thiocyanate to cyanate, which then carbamylates lysine residues to form homocitrulline .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

L-Citrulline

Structural Differences :

  • L-Citrulline (C₆H₁₃N₃O₃; CAS 372-75-8) has a shorter side chain compared to L-Homocitrulline, lacking the additional methylene group .
  • Synthesis : Citrulline is produced from ornithine via carbamylation in the urea cycle, whereas this compound derives from lysine or via enzymatic transamination .

Functional Differences :

  • Urea Cycle: Citrulline is a direct intermediate in the urea cycle, converting to argininosuccinate. In contrast, this compound accumulates when urea cycle enzymes are deficient or during carbamylation stress .
  • Clinical Relevance : Citrulline is used to assess urea cycle functionality, while this compound is linked to NAFLD and chemotherapy-induced hepatotoxicity .

Homoarginine (HA)

Structural Similarities :

  • Both HA and this compound are elongated analogs of arginine and citrulline, respectively, with extended carbon chains .

Metabolic Pathways :

  • HA is converted to this compound in macrophages via L-arginine deiminase, coupled with nitrite synthesis .
  • HA is also metabolized by arginase or nitric oxide synthase, whereas this compound undergoes transamination to cyclic derivatives or is linked to carbamylation-derived pathologies .

Disease Associations :

  • HA deficiency is associated with cardiovascular risks, while this compound elevation correlates with NAFLD and LPI .

Ornithine and Lysine

Precursor Roles :

  • Ornithine : A urea cycle precursor converted to citrulline. Deficiencies cause hyperammonemia .
  • Lysine : The precursor for this compound synthesis. Its carbamylation under metabolic stress leads to this compound accumulation .

Clinical Implications :

  • Ornithine transcarbamylase deficiency disrupts the urea cycle, while lysine-related this compound accumulation is seen in urea cycle disorders and NAFLD .

Metabolic Pathways and Disease Relevance

Key Metabolic Routes

  • This compound: Derived from lysine carbamylation or transamination of homoarginine . Metabolized to homoarginine via the urea cycle or to cyclic derivatives by L-amino acid oxidase .
  • Citrulline : Converted to arginine in the urea cycle, supporting nitric oxide synthesis .

Disease Associations

Compound Associated Disorders Clinical Significance
This compound NAFLD, LPI, chemotherapy hepatotoxicity Biomarker for NAFLD; predicts liver injury
Citrulline Urea cycle disorders, citrullinemia Diagnostic marker for urea cycle dysfunction
Homoarginine Cardiovascular disease, hyperammonemia Linked to nitric oxide metabolism and stroke risk

Diagnostic and Prognostic Utility

  • NAFLD : this compound levels are significantly elevated in NAFLD patients (VIP score = 1.9), outperforming other metabolites like L-acetylcarnitine and glutamic acid .
  • Chemotherapy Toxicity : A predictive model incorporating this compound, stearidonic acid, TxB3, and PI (20:3/18:0) achieved an AUROC of 0.8186 for hepatotoxicity risk .

Mechanistic Insights

  • Carbamylation Stress : In NAFLD, carbamylation of lysine residues generates this compound, disrupting glycerophospholipid metabolism and contributing to hepatic steatosis .
  • Immune Response : Macrophages convert homoarginine to this compound, producing nitrite and mediating cytotoxicity in tumors .

Biological Activity

L-Homocitrulline is a non-protein amino acid that has garnered attention due to its biological activity and potential implications in various health conditions, particularly autoimmune diseases and metabolic disorders. This article explores the biological activity of this compound, focusing on its immunological roles, metabolic pathways, and clinical significance.

Overview of this compound

This compound is formed through the post-translational modification of lysine residues, a process known as homocitrullination. This modification can alter protein function and has been implicated in the pathogenesis of autoimmune diseases, especially rheumatoid arthritis (RA) .

Immunological Role

Immune Responses to Homocitrullinated Peptides

Research indicates that this compound can induce immune responses that may be protective against cancer. For instance, studies have shown that vaccination with homocitrullinated peptides stimulates strong CD4 T-cell responses and can lead to significant antitumor effects in murine models . The mechanism appears to involve the recognition of modified peptides presented by MHC-II molecules on tumor cells.

Table 1: Immune Response to Homocitrullinated Peptides

PeptideSource ProteinImmune Response TypeEfficacy in Tumor Models
Vim116-135 HcitVimentinCD4-mediatedHigh
Aldo140-157 HcitAldolaseCD4-mediatedHigh
Cyk8 371-388 HcitCytokeratinCD4-mediatedModerate

The efficacy of these responses was enhanced when tumors expressed MHC-II, indicating a direct recognition pathway that is crucial for effective antitumor immunity .

Metabolic Pathways

Absorption and Excretion

This compound is absorbed from the gastrointestinal tract, although studies suggest that its absorption is less efficient compared to other amino acids like L-citrulline. It has been shown that dietary this compound undergoes carrier-mediated transport across the intestinal mucosa .

In patients with metabolic disorders such as lysinuric protein intolerance (LPI), excessive excretion of homocitrulline occurs due to impaired amino acid transport mechanisms. This condition highlights the importance of this compound as a biomarker for certain metabolic disorders .

Table 2: Clinical Implications of this compound

ConditionObservationsClinical Significance
Rheumatoid ArthritisPresence of antibodies against homocitrullinated proteinsPotential role in disease pathogenesis
Non-Alcoholic Fatty Liver Disease (NAFLD)Increased levels of homocitrulline in serumPossible metabolic marker for disease severity
Lysinuric Protein IntoleranceHyperexcretion of homocitrullineDiagnostic indicator for genetic mutations

Case Studies

Case Study: Lysinuric Protein Intolerance

A notable case involved a 4-year-old Malaysian boy diagnosed with lysinuric protein intolerance. He presented with severe symptoms including delayed milestones and hyperammonemic coma after a high-protein diet. Urinary analysis revealed excessive levels of homocitrulline, leading to genetic testing that confirmed a mutation in the SLC7A7 gene responsible for amino acid transport . This case underscores the clinical relevance of monitoring homocitrulline levels in suspected metabolic disorders.

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying L-Homocitrulline in biological samples?

this compound is typically quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS), especially in urine or serum samples. This approach ensures sensitivity for low-abundance metabolites. For example, in urea cycle disorder studies, urine samples are analyzed to detect elevated this compound levels caused by ornithine deficiency . However, detection challenges arise in serum, as seen in asthma studies where this compound levels fell below quantification thresholds, highlighting the need for optimized protocols based on sample type and matrix .

Q. How does this compound relate to urea cycle dysfunction, and what experimental models validate this association?

this compound accumulates in urea cycle disorders due to carbamoyl phosphate overflow when ornithine is insufficient. Mouse models of ischemic acute kidney injury (AKI) show elevated this compound (fold change = 6.1) alongside urea and creatinine, linking its accumulation to disrupted nitrogen metabolism . Researchers should incorporate metabolic flux analysis in such models to track carbamoyl phosphate diversion into this compound synthesis pathways .

Q. What are the primary metabolic pathways involving this compound, and how can they be experimentally distinguished?

this compound is synthesized via carbamylation of lysine residues, a non-enzymatic reaction under conditions of carbamoyl phosphate excess. To differentiate enzymatic vs. non-enzymatic pathways, isotope-labeling studies (e.g., using ¹⁵N-ammonia) in cell cultures or murine models can trace the origin of the carbamoyl group. Contrastingly, AGXT-2-mediated metabolism of L-homoarginine to this compound has been observed in mice, suggesting enzyme-specific pathways under certain conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound detection across studies (e.g., elevated in AKI vs. undetectable in asthma serum)?

Discrepancies may stem from tissue-specific expression, analytical sensitivity, or disease pathophysiology. For instance, AKI models involve systemic metabolic stress, increasing urinary this compound , whereas asthma studies focused on serum, where concentrations may be lower. Methodological adjustments, such as pre-concentration steps or targeted metabolomic panels, are critical. Researchers should also validate findings across multiple cohorts and standardize sample preparation protocols .

Q. What experimental designs are optimal for studying this compound’s role in nitrogen balance and tissue damage?

A PICOT (Population, Intervention, Comparison, Outcome, Time) framework is recommended. For example:

  • Population: Murine models with induced urea cycle defects.
  • Intervention: Isotopic tracing of ¹³C-lysine to track this compound synthesis.
  • Comparison: Wild-type vs. AGXT-2 knockout mice.
  • Outcome: Quantify this compound levels and correlate with ammonia toxicity markers.
  • Time: Acute (24–72 hr) vs. chronic (4-week) exposure .

Q. What synthetic routes are available for this compound, and how do they impact biochemical studies?

A green synthesis method involves carbamylation of L-lysine monohydrochloride using urea, yielding this compound with 53.5% efficiency. Key steps include copper sulfate-mediated α-amino protection and oxalate dihydrate for copper removal. Researchers must validate synthetic products via IR spectroscopy and optical rotation to confirm purity, as impurities could confound cell-based assays .

Q. How does this compound interact with other arginine metabolites (e.g., homoarginine) in cardiovascular or renal pathophysiology?

Competitive metabolism studies using dual-isotope labeling (e.g., ¹⁵N-homoarginine and ¹³C-lysine) in endothelial cells or renal tubules can elucidate cross-talk between pathways. For instance, AGXT-2 knockout models show reduced this compound from homoarginine, implicating this enzyme in redox-stress conditions . Such models should be paired with NO synthase activity assays to assess functional impacts .

Q. Methodological Considerations

  • Data Interpretation: Use multivariate analysis (e.g., PCA) to distinguish this compound’s role from confounding metabolites like citrulline or arginine in omics datasets .
  • Ethical Frameworks: For human studies, ensure protocols address urea cycle disorder patient consent and data anonymization, adhering to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Properties

IUPAC Name

(2S)-2-amino-6-(carbamoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGSAGMEBXLVJJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNC(=O)N)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317386
Record name Homocitrulline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Homocitrulline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

600 mg/mL
Record name Homocitrulline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1190-49-4
Record name Homocitrulline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocitrulline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homocitrulline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-homocitrulline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.384
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HOMOCITRULLINE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133T7A0Y5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Homocitrulline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

211 - 212 °C
Record name Homocitrulline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

L-Homocitrulline
L-Homocitrulline
L-Homocitrulline
L-Homocitrulline
L-Homocitrulline
L-Homocitrulline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.